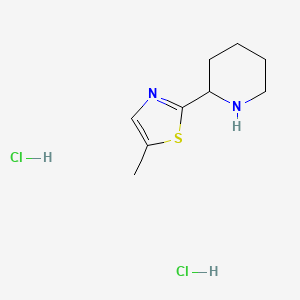

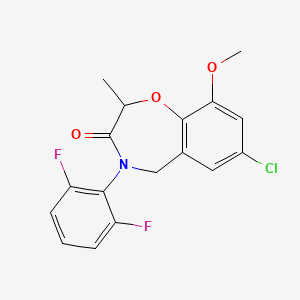

![molecular formula C16H15N7O4S3 B2645525 N-[5-[2-[(5-乙基-1,3,4-噻二唑-2-基)氨基]-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]-2-甲基-3-硝基苯甲酰胺 CAS No. 389072-83-7](/img/structure/B2645525.png)

N-[5-[2-[(5-乙基-1,3,4-噻二唑-2-基)氨基]-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]-2-甲基-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound has shown high activity against the enzyme .

Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process was reported to be 71% .Molecular Structure Analysis

The molecular structure of the compound was analyzed using IR and NMR spectroscopy . The IR spectrum showed peaks at 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 . The 1H NMR spectrum (in DMSO-d6, 500 MHz) showed signals at 8.69, 7.36, 7.31, 7.24, 4.28, 3.33 ppm . The 13C NMR spectrum (in DMSO-d6, 125 MHz) showed signals at 170.4, 167.5, 159.3, 159.2, 149.4, 138.5, 131.8, 129.5, 128.6, 42.3, 38.2, 38.1 ppm .Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitory activity . It was found to interact well with the active site of the urease enzyme . The IC50 values of the compound were found to be between 2.85 and 5.83 µM, which is significantly lower than the IC50 values of the standard inhibitors thiourea and hydroxyurea .Physical And Chemical Properties Analysis

The compound has a melting point of 188–190°C . The mass spectra showed a peak at m/z 359.26 .科学研究应用

Antimicrobial Activity

The grafting of chitosan with hydrophilic thiadiazole compounds enhances its solubility and electrostatic attraction to bacterial cell walls. In the case of “N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide,” it exhibits high activity against pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as unicellular fungi like Candida albicans . The minimum inhibitory concentration (MIC) values fall within the range of 25–100 µg/mL for certain derivatives.

Drug Delivery Systems

Biodegradable polymers, including film dressings, play a crucial role in drug delivery. The synthesized polymers Cs-EATT and Cs-BATT, derived from chitosan and 1,3,4-thiadiazole compounds, have been used in film dressings. These films exhibit transparency, uniformity, homogeneity, elasticity, and non-irritating pH values for skin. The release percentages of the compound vary based on the film dressing formulation .

Anti-Microbial Agents

Docking studies have shown strong binding affinity and interaction of 1,3,4-thiadiazole derivatives with microbial targets. The synthesized compound exhibits good inhibition constants, making it a potential candidate for antimicrobial applications .

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives containing the thiadiazole moiety have demonstrated anti-inflammatory and analgesic properties. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising activities .

Antitumor and Antiproliferative Effects

Thiadiazole derivatives have been explored for their antitumor and antiproliferative potential. While specific studies on this compound are limited, the broader class of thiadiazoles has demonstrated these effects .

Other Biological Activities

Thiadiazoles exhibit a wide range of biological activities, including antioxidant, antitubercular, antiviral, and antihypertensive properties. Further research may uncover additional applications for this compound .

未来方向

The compound has shown promising results in inhibiting the urease enzyme . Therefore, it might be a promising candidate for further evaluation . Future research could focus on understanding its exact mechanism of action and exploring its potential applications in the treatment of infections caused by urease-producing bacteria .

属性

IUPAC Name |

N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O4S3/c1-3-12-19-20-14(29-12)17-11(24)7-28-16-22-21-15(30-16)18-13(25)9-5-4-6-10(8(9)2)23(26)27/h4-6H,3,7H2,1-2H3,(H,17,20,24)(H,18,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSGNBFNBFAKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

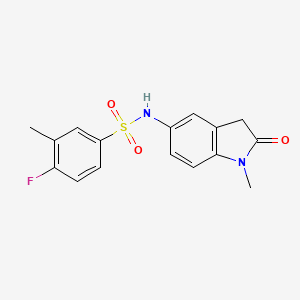

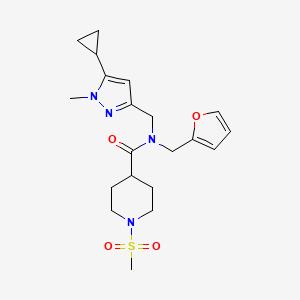

![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2645442.png)

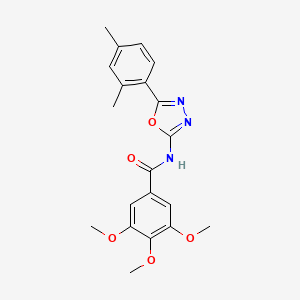

![benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2645444.png)

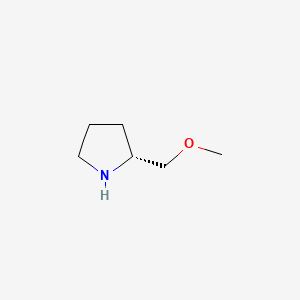

![Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2645447.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2645448.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2645449.png)

![3-(2-Bromophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2645450.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)

![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)